

HPLC analysis of (2-Fluorophenyl)aminoacetic acid with UV detection

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Compound of Interest

Compound Name: *[(2-Fluorophenyl)amino](oxo)acetic acid*

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An Application Note for the HPLC Analysis of (2-Fluorophenyl)aminoacetic acid with UV Detection

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2-Fluorophenyl)aminoacetic acid. Due to the presence of the fluorophenyl chromophore, direct ultraviolet (UV) detection is employed, eliminating the need for complex derivatization procedures that are often required for other amino acids.^{[1][2]} The method utilizes a reversed-phase C18 column with an isocratic mobile phase, ensuring simplicity, efficiency, and reproducibility. This protocol is designed for researchers, scientists, and professionals in drug development and quality control who require an accurate method for the determination of this compound.

Experimental Conditions

A summary of the chromatographic conditions is presented below. These parameters provide a baseline for the analysis and can be adapted as needed based on the specific instrumentation and laboratory conditions.

Parameter	Specification
Instrumentation	Standard HPLC system with a UV or Photodiode Array (PDA) Detector
Column	C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 μ m particle size)
Mobile Phase	20mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with H ₃ PO ₄) : Acetonitrile (70:30, v/v)
Flow Rate	1.0 mL/min
Column Temperature	35 °C
Detection Wavelength	265 nm
Injection Volume	10 μ L
Run Time	10 minutes

Results and Discussion

The described method provides excellent separation and quantification of (2-Fluorophenyl)aminoacetic acid. A typical chromatogram will show a sharp, symmetric peak for the analyte, well-resolved from the solvent front.

System Suitability

System suitability tests (SST) were performed by injecting a standard solution six times to ensure the performance of the chromatographic system. The results, summarized in the table below, demonstrate the method's precision and reliability.

Parameter	Acceptance Criteria	Typical Result
Retention Time (min)	RSD \leq 1.0%	~4.5
Peak Area	RSD \leq 2.0%	1,250,000
Tailing Factor (T)	0.8 \leq T \leq 1.5	1.1
Theoretical Plates (N)	N \geq 2000	> 5000

Method Validation Summary

The method was validated for linearity, limit of detection (LOD), and limit of quantitation (LOQ). The results indicate the method is suitable for quantitative analysis over a wide concentration range.

Parameter	Result
Linearity (R ²)	\geq 0.999
Concentration Range	1 μ g/mL – 100 μ g/mL
Limit of Detection (LOD)	0.25 μ g/mL
Limit of Quantitation (LOQ)	0.75 μ g/mL

Detailed Experimental Protocols

Reagent and Mobile Phase Preparation

- Buffer Preparation (20mM KH₂PO₄, pH 3.0):
 - Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.
 - Adjust the pH to 3.0 \pm 0.05 using dilute phosphoric acid (H₃PO₄).
 - Filter the buffer solution through a 0.45 μ m nylon membrane filter.
- Mobile Phase Preparation:

- Mix 700 mL of the prepared phosphate buffer with 300 mL of HPLC-grade acetonitrile.
- Degas the solution for 15 minutes using sonication or vacuum filtration.

Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL):
 - Accurately weigh 25 mg of (2-Fluorophenyl)aminoacetic acid reference standard into a 25 mL volumetric flask.
 - Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile. This is the stock solution.
- Working Standard Solution (50 µg/mL):
 - Pipette 2.5 mL of the stock standard solution into a 50 mL volumetric flask.
 - Dilute to volume with the mobile phase.

Sample Preparation

- Accurately weigh a sample containing an expected amount of (2-Fluorophenyl)aminoacetic acid.
- Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration of approximately 50 µg/mL.
- Vortex the solution for 1 minute to ensure complete dissolution.
- Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC System Setup and Analysis

- Purge the HPLC pumps with the mobile phase.
- Set the column temperature to 35 °C and the flow rate to 1.0 mL/min.

- Equilibrate the C18 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Set the UV detector wavelength to 265 nm.
- Create a sequence table for the analysis, including blank (mobile phase), standard, and sample injections.
- Inject 10 μ L of each solution and start the data acquisition.

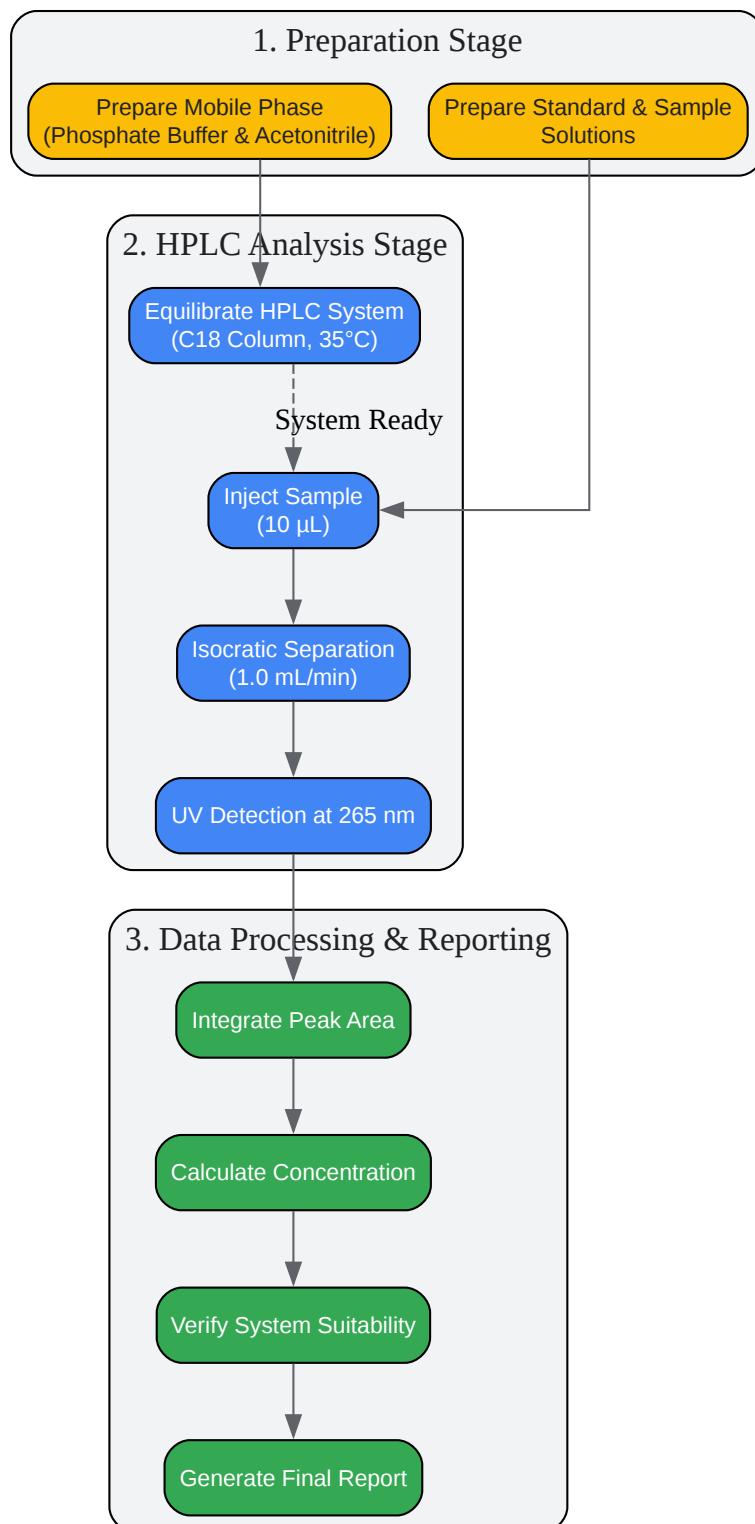
Data Processing

- Integrate the peak corresponding to (2-Fluorophenyl)aminoacetic acid in each chromatogram.
- Calculate the concentration of the analyte in the sample using the peak area of the standard of a known concentration.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol, from initial preparation to final reporting.

HPLC Analysis Workflow for (2-Fluorophenyl)aminoacetic acid

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Caption: Workflow for HPLC analysis of (2-Fluorophenyl)aminoacetic acid.

Conclusion

The HPLC-UV method described in this application note is simple, rapid, accurate, and precise for the determination of (2-Fluorophenyl)aminoacetic acid. The direct detection method avoids derivatization, saving time and reducing potential sources of error. The method is suitable for routine analysis in research and quality control laboratories.

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References

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